molecular formula C25H25BrN2O3S2 B12028782 (3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12028782
M. Wt: 545.5 g/mol
InChI Key: CFNODXALUOGPAS-DQRAZIAOSA-N
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Description

The compound “(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a bromine atom, a methoxyphenyl group, and a thiazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where the thiazolidinone intermediate reacts with a methoxyphenyl ethyl halide.

    Formation of the indolone structure: This step might involve cyclization reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and the methoxyphenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of new substituted derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

The compound could be investigated for its potential as a drug candidate. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
  • **(3Z)-5-chloro-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one
  • **(3Z)-5-fluoro-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H25BrN2O3S2

Molecular Weight

545.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25BrN2O3S2/c1-3-4-5-13-27-20-11-8-17(26)15-19(20)21(23(27)29)22-24(30)28(25(32)33-22)14-12-16-6-9-18(31-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3/b22-21-

InChI Key

CFNODXALUOGPAS-DQRAZIAOSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C1=O

Origin of Product

United States

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